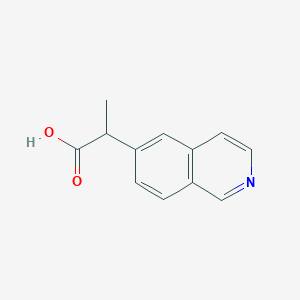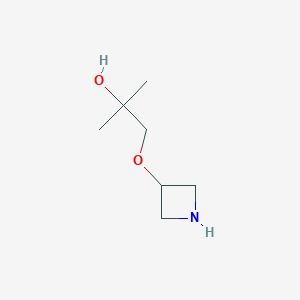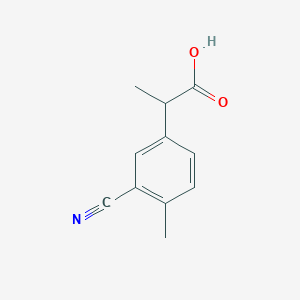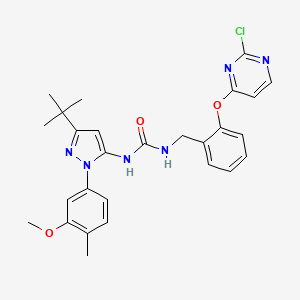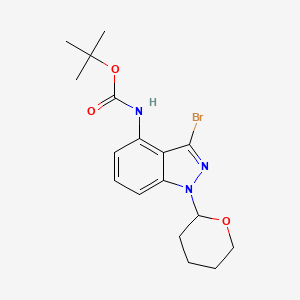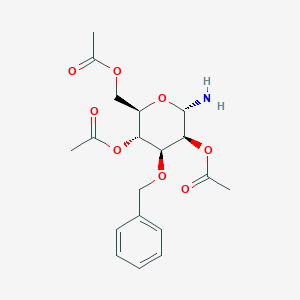
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate is a complex organic compound that features multiple functional groups, including acetoxymethyl, amino, and benzyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective reactions to introduce the desired substituents. Common synthetic routes may involve:
Protection of hydroxyl groups: Using acetyl chloride or acetic anhydride to form acetates.
Introduction of the benzyloxy group: Via benzylation reactions using benzyl chloride in the presence of a base.
Amino group introduction: Through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The acetoxymethyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the acetoxymethyl group may yield a hydroxymethyl derivative.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology
In biological research, this compound may serve as a probe or intermediate in the study of biochemical pathways involving acetoxymethyl and amino groups.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, or as a precursor to other valuable compounds.
作用機序
The mechanism of action of (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites of enzymes and preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
- (2R,3r,4s,5r,6r)-2-(hydroxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate
- (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(methoxy)tetrahydro-2h-pyran-3,5-diyl diacetate
Uniqueness
The unique combination of functional groups in (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyl diacetate may confer specific reactivity and biological activity that distinguishes it from similar compounds. This uniqueness can be leveraged in the design of new materials or pharmaceuticals.
特性
分子式 |
C19H25NO8 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
[(2R,3R,4S,5S,6S)-3,5-diacetyloxy-6-amino-4-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10,20H2,1-3H3/t15-,16-,17+,18+,19+/m1/s1 |
InChIキー |
URFWVSFOARODAQ-GFEQUFNTSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
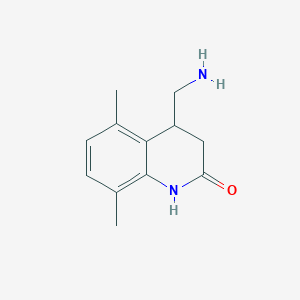
![4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B13078481.png)
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)
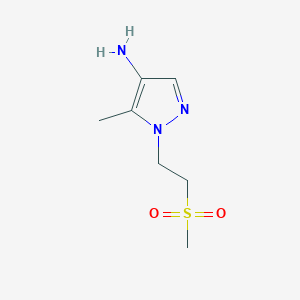
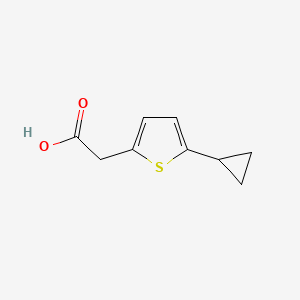
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)

